molecular formula C20H18N4O2S B2520551 N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide CAS No. 1171098-54-6

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2520551
CAS No.: 1171098-54-6
M. Wt: 378.45
InChI Key: GSRSXVWPMPUSTH-UHFFFAOYSA-N
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Description

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form benzothiazole. Subsequent reactions introduce the pyrazolyl and methoxyphenyl groups through nucleophilic substitution and acylation reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The methoxyphenyl group can be oxidized to form a quinone derivative.

  • Reduction: The nitro group in the pyrazolyl ring can be reduced to an amine.

  • Substitution: The hydrogen atoms in the benzothiazole ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromic acid.

  • Reduction reactions often employ hydrogen gas with a palladium catalyst or iron filings.

  • Substitution reactions can be facilitated by using halogenating agents or nucleophiles.

Major Products Formed:

  • Oxidation can yield quinone derivatives.

  • Reduction can produce amines.

  • Substitution can result in various substituted benzothiazoles.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been investigated for its biological activity, including antimicrobial and anticancer properties.

  • Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and derivatives involved.

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl)acetamide

  • N-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)acetamide

  • N-(benzo[d]thiazol-2-yl)-2-(4-hydroxyphenyl)acetamide

Uniqueness: This compound is unique due to its specific structural features, such as the presence of the pyrazolyl group and the methoxyphenyl group. These features contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-13-11-18(22-19(25)12-14-7-9-15(26-2)10-8-14)24(23-13)20-21-16-5-3-4-6-17(16)27-20/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRSXVWPMPUSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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